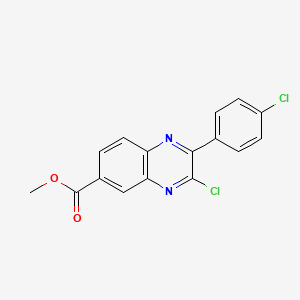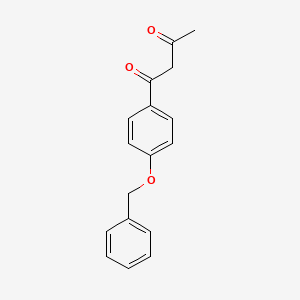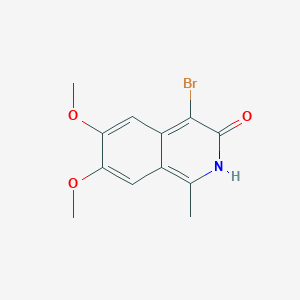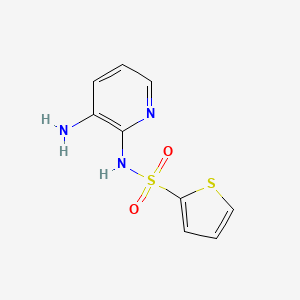
N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide is a heterocyclic compound that combines a pyridine ring with a thiophene ring through a sulfonamide linkage. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and thiophene rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Pyridine: The sulfonated thiophene is then coupled with 3-aminopyridine under conditions that facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, often under basic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted pyridine derivatives
Scientific Research Applications
N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The thiophene and pyridine rings can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex . These interactions disrupt the normal function of the enzyme, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)thiophene-2-sulfonamide
- N-(3-aminopyridin-2-yl)benzene-2-sulfonamide
- N-(3-aminopyridin-2-yl)furan-2-sulfonamide
Uniqueness
N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide is unique due to the combination of the thiophene and pyridine rings, which imparts distinct electronic and steric properties. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C9H9N3O2S2 |
|---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
N-(3-aminopyridin-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C9H9N3O2S2/c10-7-3-1-5-11-9(7)12-16(13,14)8-4-2-6-15-8/h1-6H,10H2,(H,11,12) |
InChI Key |
KWHVQOQTMYHADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NS(=O)(=O)C2=CC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)
![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)
![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
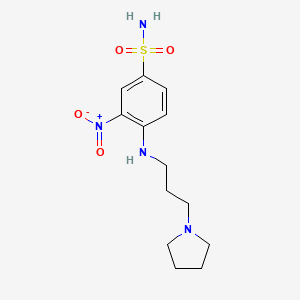


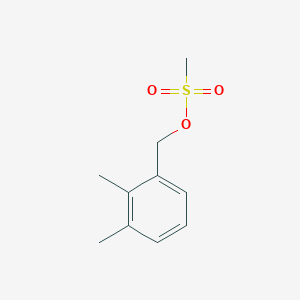
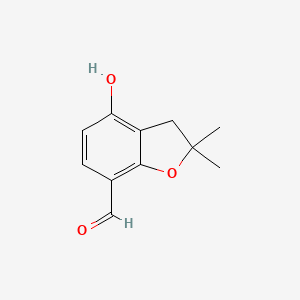
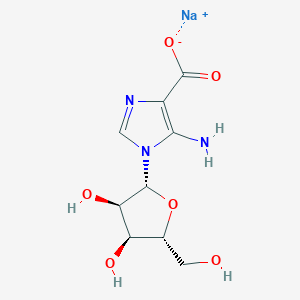
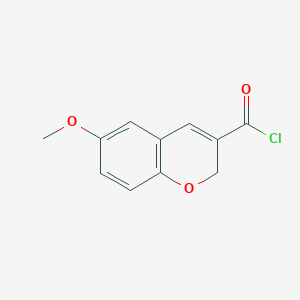
![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)
